molecular formula C14H22ClN B3433823 Cycloheptyl(phenyl)methanamine hydrochloride CAS No. 58271-63-9

Cycloheptyl(phenyl)methanamine hydrochloride

Cat. No.: B3433823
CAS No.: 58271-63-9
M. Wt: 239.78 g/mol
InChI Key: FSSNNXDPAFWVIZ-UHFFFAOYSA-N
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Description

Cycloheptyl(phenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a cycloheptyl group attached to a phenyl ring via a methanamine backbone, with a hydrochloride salt formation. These compounds are typically synthesized via reductive amination or coupling reactions involving substituted benzylamines and cyclic ketones, followed by HCl salt formation .

Properties

IUPAC Name

cycloheptyl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12;/h3,6-7,10-12,14H,1-2,4-5,8-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNNXDPAFWVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58271-63-9
Record name Cycloheptanemethanamine, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58271-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cycloheptyl(phenyl)methanamine hydrochloride typically involves the reaction of cycloheptyl bromide with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Cycloheptyl(phenyl)ketone or cycloheptyl(phenyl)carboxylic acid.

    Reduction: Cycloheptyl(phenyl)methanamine.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Cycloheptyl(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as a stabilizing agent in certain formulations.

Mechanism of Action

The mechanism of action of cycloheptyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound can modulate the activity of these targets, resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -F) increase polarity and may alter solubility and receptor binding .

Spectroscopic Data

NMR data from analogs () reveals how substituents influence chemical environments:

  • Thiophene Derivatives : 2-Thiophenemethanamine hydrochloride (Compound 2l) shows distinct ¹H NMR shifts at δ 3.90–4.10 ppm for the methylene group, influenced by sulfur’s electron-withdrawing effect .
  • Furan Derivatives : 5-Methyl-2-furanylmethanamine hydrochloride (Compound 2n) exhibits upfield shifts (δ 6.10–6.30 ppm) for aromatic protons due to the electron-donating methyl group .
  • Aryl Halides : (3-Chlorothiophen-2-yl)methanamine hydrochloride (CAS 643088-03-3) demonstrates downfield ¹H NMR signals (δ 7.30–7.50 ppm) from chlorine’s deshielding effect .

Pharmacological and Toxicological Notes

  • Opioid Analogs: Cyclopropyl norfentanyl HCl (CAS 2306824-94-0) and cyclopentyl fentanyl HCl (CAS 2306824-94-0) highlight the role of cycloalkyl groups in modulating µ-opioid receptor affinity .
  • Toxicity Warnings: Thiophene fentanyl HCl (CAS 2306823-39-0) lacks comprehensive toxicological data, underscoring the need for caution with novel methanamine derivatives .

Biological Activity

Cycloheptyl(phenyl)methanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. Characterized by the molecular formula C₁₃H₂₀ClN, this compound features a cycloheptyl group linked to a phenylmethanamine moiety, which is stabilized by a hydrochloride group. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The presence of the amine group allows for hydrogen bonding with biological molecules, influencing their structure and function. The compound's interaction with various molecular targets is crucial for its biological activity.

Property Details
Molecular FormulaC₁₃H₂₀ClN
Molecular Weight233.76 g/mol
Physical StateCrystalline solid
SolubilitySoluble in water (hydrochloride form)

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in mood regulation and pain perception. The compound's ability to influence these pathways indicates potential therapeutic applications in treating neurological disorders and chronic pain conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Analgesic and Antidepressant Effects

Similar compounds have been studied for their analgesic and antidepressant activities. For instance, derivatives of cycloheptyl(phenyl)methanamine have shown promise in alleviating chronic pain while simultaneously addressing depressive symptoms associated with such conditions . The structural similarities with known analgesics suggest that cycloheptyl(phenyl)methanamine could possess similar therapeutic effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. faecalis and P. aeruginosa.
    • Findings : The compound exhibited significant inhibition zones, indicating strong antibacterial activity comparable to ceftriaxone .
  • Analgesic Activity Evaluation :
    • Objective : To assess the analgesic properties in animal models.
    • Findings : The compound demonstrated a reduction in pain response, supporting its potential as an analgesic agent .

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Alkylation Reactions : Involving the reaction of cycloheptyl halides with phenylmethanamine derivatives.
  • Reduction Processes : Converting ketones or other functional groups into amines through catalytic hydrogenation.

These methods allow for the production of high-purity compounds suitable for biological testing.

Q & A

Q. What are the common synthetic routes for Cycloheptyl(phenyl)methanamine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of cycloheptanone with benzaldehyde via a Grignard reaction to form the ketone intermediate.
  • Step 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) or ammonium formate in methanol under reflux to introduce the amine group .
  • Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride salt. Optimization focuses on solvent choice (e.g., dichloroethane for improved solubility), temperature control (40–60°C for reductive amination), and stoichiometric ratios (1:1.2 ketone-to-amine) to maximize yield (>75%) and purity (>95% by HPLC) .

Q. How is this compound characterized analytically?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., cycloheptyl protons at δ 1.4–1.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 248.18) and fragmentation patterns .
  • HPLC-PDA : Quantifies purity using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What initial biological screening methods are used to assess its activity?

  • In vitro receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled serotonin or dopamine receptors) to measure IC50 values .
  • Enzyme inhibition assays : Fluorescence-based assays for MAO-A/B or cytochrome P450 isoforms to evaluate metabolic interactions .
  • Cell viability assays : MTT or resazurin assays in neuroblastoma or cancer cell lines to screen for cytotoxicity (e.g., IC50 > 100 μM indicates low toxicity) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical tools validate it?

  • Chiral resolution : Use of (R)- or (S)-mandelic acid as resolving agents during crystallization .
  • Chiral HPLC/GC : Employing Chiralpak AD-H columns (hexane/isopropanol, 90:10) or β-cyclodextrin-based GC columns to separate enantiomers (>99% ee) .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra to computational models .

Q. How do researchers resolve contradictions in reported receptor binding affinities?

Discrepancies (e.g., varying Ki values for serotonin receptors) arise from:

  • Assay conditions : Differences in buffer pH, ion concentration, or temperature alter receptor conformation .
  • Cell vs. tissue models : Transfected HEK-293 cells vs. native neuronal tissue may express receptor isoforms differently .
  • Data normalization : Standardize results using reference ligands (e.g., ketanserin for 5-HT2A) and validate with orthogonal assays (e.g., functional cAMP assays) .

Q. What computational strategies predict its metabolic stability and toxicity?

  • Molecular docking : Simulate interactions with CYP3A4 or CYP2D6 active sites to identify metabolic hotspots (e.g., cycloheptyl ring oxidation) .
  • QSAR models : Train models on analogs (e.g., cyclopropyl or cyclobutyl derivatives) to predict ADME properties .
  • In silico toxicity screening : Use Derek Nexus or ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for quinone formation) .

Q. How is structure-activity relationship (SAR) explored for this compound?

SAR studies compare analogs with structural variations:

Analog Modification Effect on Activity
Cyclopropyl(phenyl)methanamine HClSmaller ring (cyclopropyl)↑ Binding to 5-HT2C (Ki = 12 nM vs. 45 nM)
Cyclohexyl(phenyl)methanamine HClLarger ring (cyclohexyl)↓ Solubility, ↑ Plasma protein binding
Cycloheptyl(4-F-phenyl)methanamine HClFluorine substitution↑ Metabolic stability (t½ = 8 h vs. 4 h)

Q. What formulation challenges arise in preclinical studies, and how are they addressed?

  • Poor aqueous solubility : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance bioavailability (>80% dissolution in simulated gastric fluid) .
  • pH-dependent stability : Buffer formulations to pH 4.5–5.0 to prevent amine hydrolysis during storage .
  • Tissue-specific delivery : Conjugate with polyethylene glycol (PEG) for blood-brain barrier penetration in neuropharmacology studies .

Methodological Notes

  • Experimental Design : Include controls (e.g., vehicle and reference compounds) and triplicate measurements to ensure reproducibility.
  • Data Interpretation : Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to validate significance (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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